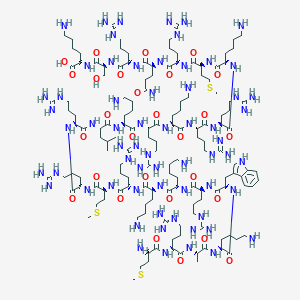
trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-N-Benzyloxycarbonyl 3-hydroxy-2-(2-oxopropyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Divergent Asymmetric Synthesis
A study by Olofsson et al. (2006) describes the divergent synthesis of various 3,5-dioxygenated piperidines, which have notable pharmacological properties. This synthesis includes the transformation of a rac/meso diol mixture into cis-(3R,5S)-diacetate using enzyme- and Ru-catalyzed reactions, demonstrating a method to obtain specific piperidine derivatives with high diastereoselectivity and yield (Olofsson et al., 2006).
2. Routes to trans-4-Aminomethyl-piperidin-3-ol Building Blocks
Gijsen et al. (2008) developed two diastereoselective routes for synthesizing trans-3,4-disubstituted piperidines. These methods highlight the process of introducing the 3,4-trans configuration and the regioselective ring opening of N-benzyl-3,4-epoxy-piperidine, useful for creating specific piperidine derivatives with desired substitution patterns (Gijsen et al., 2008).
3. Bioactive Conformation of Mu-opioid Receptor Antagonists
Research by Le Bourdonnec et al. (2006) focused on elucidating the bioactive conformation of a specific class of mu-opioid receptor antagonists, which include trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. This study contributes to understanding the structural features influencing ligand binding and receptor recognition (Le Bourdonnec et al., 2006).
4. Biohydroxylations by Beauveria bassiana
Aitken et al. (1998) investigated the biohydroxylation of N-benzyloxycarbonyl (Cbz) protected piperidines using the fungus Beauveria bassiana. This study highlights the regiospecificity of hydroxylation in producing predominantly 4-hydroxylated piperidine products, demonstrating a biological approach to modifying piperidine structures (Aitken et al., 1998).
5. Synthesis of Orthogonally Protected Piperidines
Czajgucki et al. (2003) described methods for synthesizing orthogonally protected 4,5-diamino-3-hydroxypentanoic acids. These syntheses are significant for producing edeine analogs, demonstrating the versatility of piperidine derivatives in synthesizing complex molecules (Czajgucki et al., 2003).
Mécanisme D'action
Mode of Action
As an intermediate in the synthesis of Halofuginone, it contributes to the overall biological activity of the final compound
Biochemical Pathways
Halofuginone inhibits the development of Th17 cells and the synthesis of collagen type I, impacting the immune response and tissue remodeling processes .
Result of Action
As an intermediate in the synthesis of Halofuginone, its contribution to the overall effects of the final compound is significant . Halofuginone has anti-inflammatory, anti-fibrotic, and anti-cancer effects .
Propriétés
IUPAC Name |
benzyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-12(18)10-14-15(19)8-5-9-17(14)16(20)21-11-13-6-3-2-4-7-13/h2-4,6-7,14-15,19H,5,8-11H2,1H3/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZQCUOKMRKTCQ-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153820 |
Source


|
| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091605-50-3 |
Source


|
| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091605-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (2R,3S)-3-hydroxy-2-(2-oxopropyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














